molecular formula C8H14N4O3 B8449028 Ethyl 4-azido-3-hydroxypiperidine-1-carboxylate

Ethyl 4-azido-3-hydroxypiperidine-1-carboxylate

Cat. No. B8449028
M. Wt: 214.22 g/mol
InChI Key: BUBAUGPFPFBLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-azido-3-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C8H14N4O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 4-azido-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

ethyl 4-azido-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-6(10-11-9)7(13)5-12/h6-7,13H,2-5H2,1H3

InChI Key

BUBAUGPFPFBLQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C(C1)O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-bromo-3-hydroxypiperidine-1-carboxylate (Preparation: Izamanishi, T. et al; 1982, Chem. Pharm. Bull., 30: 3617-3623) (5.1 g) was dissolved in anhydrous DMF (20 mL) under an argon atmosphere, followed by the addition of 18-crown-6 (0.27 g) and sodium azide (2.89 g). The reaction was heated at 90° C. for twenty-three hours, then stirred overnight, slowly cooling to room temperature. The reaction was then added to deionised water (150 mL) to quench it, saturated with solid sodium chloride, and extracted with EtOAc (2×200 mL). The combined EtOAc layers were washed with brine (100 mL), dried over anhydrous MgSO4 and concentrated in vacuo, yielding the title compound (4.3 g, 100%). MS (GC-EI)[(M-N2)+]: 186 for C8H14BrN4O3.
Name
Ethyl 4-bromo-3-hydroxypiperidine-1-carboxylate
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three
Quantity
0.27 g
Type
catalyst
Reaction Step Three
Yield
100%

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